

# Imanixil (SAR088): A Novel Inhibitor of PIP5K2B for Potential Diabetes Treatment

Author: BenchChem Technical Support Team. Date: December 2025



**Imanixil** (SAR088) is a novel, orally available small molecule inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, Type II, Beta (PIP5K2B), an enzyme linked to the pathogenesis of obesity, insulin resistance, and diabetes.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **Imanixil**.

# **Discovery and In Vitro Characterization**

**Imanixil** was identified through a high-throughput screening process.[1] It is characterized as a pyrimidine-2,4-diamine compound.[1] Subsequent in vitro studies demonstrated its reasonable potency, selectivity, and favorable physicochemical properties in both enzymatic and cellular assays.[1]

## **Mechanism of Action**

**Imanixil** functions by inhibiting PIP5K2B, a phosphotransferase that plays a role in insulin signaling pathways.[1] By inhibiting this enzyme, **Imanixil** is believed to modulate downstream signaling, ultimately leading to improved glucose homeostasis.





Click to download full resolution via product page

Caption: Inhibition of PIP5K2B by **Imanixil** blocks the phosphorylation of PI(5)P to PI(4,5)P2.

## **Preclinical In Vivo Studies**

The efficacy of Imanixil was evaluated in a preclinical animal model of diabetes.

- Animal Model: Obese and hyperglycemic male Zucker diabetic fatty (ZDF) rats were used.
- Treatment: Imanixil was administered to the ZDF rats.
- Duration: The treatment period was 3 weeks.
- Primary Endpoint: Blood glucose levels were monitored.
- Results: The study found that **Imanixil** lowered blood glucose levels in the treated rats.





Click to download full resolution via product page

Caption: Workflow from high-throughput screening to in vivo efficacy testing of Imanixil.

# **Quantitative Data Summary**



| Parameter          | Value/Observation                  | Model System                    | Reference |
|--------------------|------------------------------------|---------------------------------|-----------|
| Compound Class     | Pyrimidine-2,4-<br>diamine         | -                               |           |
| In Vitro Activity  | Reasonable potency and selectivity | Enzymatic and cellular assays   |           |
| In Vivo Efficacy   | Lowered blood glucose levels       | Male Zucker diabetic fatty rats |           |
| Treatment Duration | 3 weeks                            | Male Zucker diabetic fatty rats |           |

## Conclusion

**Imanixil** (SAR088) is the first-in-class orally available and in vivo active inhibitor of PIP5K2B. Its ability to lower blood glucose in a preclinical model of diabetes suggests its potential as a therapeutic agent for insulin resistance and diabetes. Further development and clinical trials are necessary to establish its safety and efficacy in humans.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery and pharmacological characterization of a novel small molecule inhibitor of phosphatidylinositol-5-phosphate 4-kinase, type II, beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Imanixil (SAR088): A Novel Inhibitor of PIP5K2B for Potential Diabetes Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671735#discovery-and-development-of-imanixil-sar088]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com